10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one
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Overview
Description
10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its unique structural features and potential biological activities, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one can be achieved through various methods. One notable approach involves the use of vinyl selenones as substrates. The reaction proceeds via a Michael addition-cyclization cascade starting from vinyl selenones and (1H-indol-2yl)carboxamides using potassium hydroxide as a base . Another method involves the intramolecular 1,4-addition of readily available α,β-unsaturated esters, catalyzed by a range of organic and inorganic bases .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a foundation for scalable production. The use of eco-friendly solvents and mild reaction conditions can facilitate the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of novel drugs.
Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent non-peptidic inhibitor of caspase-3, a cysteine-dependent aspartyl protease involved in apoptosis . By inhibiting caspase-3, the compound can attenuate cell damage and provide neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimido[1,2-a]indol-10(2H)-ones: These compounds share a similar core structure and exhibit potent inhibitory activity against caspase-3.
Dihydropyrazino[2,3-b]indoles: These compounds are synthesized under mild conditions and have diverse biological activities.
Uniqueness
10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one stands out due to its fluorine substitution, which can enhance its biological activity and stability. This unique feature differentiates it from other similar compounds and contributes to its potential as a valuable research tool and therapeutic agent.
Properties
Molecular Formula |
C11H9FN2O |
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Molecular Weight |
204.20 g/mol |
IUPAC Name |
10-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one |
InChI |
InChI=1S/C11H9FN2O/c12-9-7-3-1-2-4-8(7)14-6-5-13-11(15)10(9)14/h1-4H,5-6H2,(H,13,15) |
InChI Key |
DOSGJSGTDBOPGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=CC=CC=C3C(=C2C(=O)N1)F |
Origin of Product |
United States |
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